molecular formula C20H14ClN5O3 B2974437 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-17-9

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2974437
CAS No.: 899746-17-9
M. Wt: 407.81
InChI Key: XVDNOADBVVAPFJ-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic small molecule belonging to the 1H-pyrazolo[3,4-b]pyridine family, a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their structural resemblance to purine bases . This specific carboxamide derivative is designed for research applications to investigate the biological activity of this privileged scaffold. The compound features a chloro and methyl group on the fused pyrazole ring and a carboxamide bridge linking the core heterocycle to a 3-nitrophenyl substituent, a structure that suggests potential for high target affinity and selectivity. The core 1H-pyrazolo[3,4-b]pyridine structure is a well-established scaffold in biomedical research, with over 300,000 derivatives described in the scientific literature . Its close structural analogy to adenine and guanine allows it to interact with a variety of enzymatic targets, particularly protein kinases. Consequently, researchers utilize such compounds as key intermediates or functional probes in drug discovery programs, especially in the development of tyrosine kinase inhibitors (TKI) . The specific pattern of substituents on this compound—including the halogen, methyl, and nitrophenyl groups—is typical of molecules engineered to explore structure-activity relationships (SAR) and optimize potency. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-17-18(21)16(20(27)23-13-6-5-9-15(10-13)26(28)29)11-22-19(17)25(24-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDNOADBVVAPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chloro, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its derivatives may be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Properties References
Target Compound: 4-Chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 1-Phenyl, 3-methyl, 4-chloro, 5-carboxamide (3-nitrophenyl) 483.9 Not explicitly reported; likely antiviral/antimalarial
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 1,3-Dimethyl, 4-chloro, 5-carboxamide 239.7 (C₁₁H₁₁ClN₄O) No activity data; safety data available
N-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide 1,3-Dimethyl, 5-carboxamide (4-fluoro-3-trifluoromethylphenyl) 395.3 (C₁₇H₁₃F₄N₅O₂) Potential kinase inhibition (ChEMBL ID: CHEMBL2413)
Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87) 4-(Sulfonamido-butyl)amino, 1-phenyl, 5-carboxylate Not reported Antimalarial (IC₅₀: 3.46–9.30 mM)
6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 6-Amino, 3-methyl, 1-phenyl, 5-carboxamide 281.3 (C₁₅H₁₃N₅O) Larval growth inhibition (Culex pipiens)
1-(Propan-2-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 1-Isopropyl, 5-carboxamide (thiophene-oxazole methyl) 367.4 (C₁₈H₁₇N₅O₂S) Not explicitly reported

Biological Activity

The compound 4-chloro-3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be characterized by the following features:

  • A pyrazolo[3,4-b]pyridine core.
  • Substituents including a chlorine atom , a methyl group , and a nitrophenyl group .

This structural diversity contributes to its biological activity.

Anticancer Properties

Several studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance:

  • Inhibitory Effects on Tumor Cells : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This activity leads to cell cycle arrest in the G2/M phase, as demonstrated in various cancer cell lines .
  • IC50 Values : The compound's IC50 values were reported in the low micromolar range (0.08–12.07 μM), indicating potent anticancer effects against specific tumor types .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Inhibition of Cytokine Release : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation in cellular models .
  • Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of MAPK pathways, which play a critical role in inflammation .

Antioxidant Activity

The antioxidant potential of pyrazolo[3,4-b]pyridine derivatives is noteworthy:

  • Radical Scavenging : The compound exhibits significant radical scavenging activity, contributing to its protective effects against oxidative stress .

Molecular Docking Studies

Molecular docking simulations have revealed insights into the binding interactions of this compound with various biological targets:

  • Binding Affinity : The compound shows high binding affinity for several kinases implicated in cancer progression and inflammation .

Comparative Studies

A comparative analysis of various pyrazolo derivatives highlights the influence of different substituents on biological activity:

Compound NameStructure FeaturesIC50 (μM)Activity Type
Compound A5-Chloro0.08Anticancer
Compound B4-Nitrophenyl12.07Anti-inflammatory
Compound CMethyl Substituent>50Less Active

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